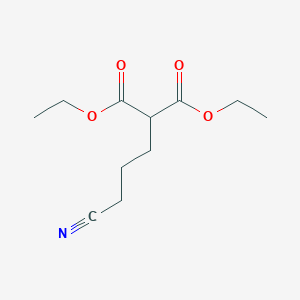

(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate

Overview

Description

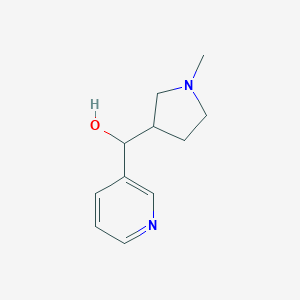

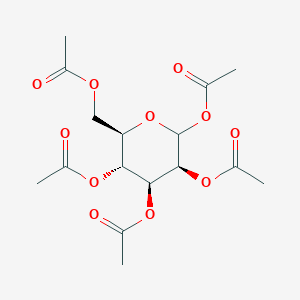

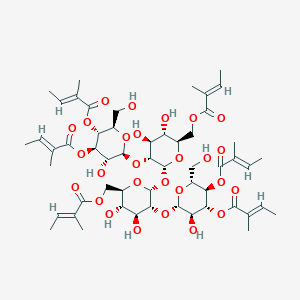

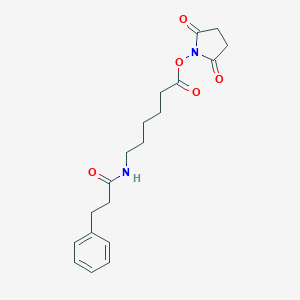

“(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate” is a chemical compound with the molecular formula C19H24N2O5 . It is used in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the coupling reaction of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent yielded the respective amide derivatives. The Boc group was then removed with trifluoroacetic acid (TFA) followed by neutralization with ammonium hydroxide .

Chemical Reactions Analysis

The compound has been studied for its anticonvulsant properties. It has shown beneficial anticonvulsant activity, with an acceptable safety profile . However, the exact chemical reactions it undergoes in the body are not fully understood and are the subject of ongoing research.

Scientific Research Applications

Anticonvulsant Applications

(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate: has been studied for its potential anticonvulsant properties. Researchers have synthesized a series of hybrid pyrrolidine-2,5-dione derivatives, including this compound, which demonstrated potent anticonvulsant activity in animal seizure models such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model in mice . The compound showed a favorable safety profile and was effective in various pain models, suggesting a broad therapeutic potential.

Pain Management

The compound’s efficacy extends to pain management. It has been tested in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice . Its mechanism of action is believed to involve the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels, which could explain its effectiveness in pain relief.

Protein Degradation

In the realm of targeted protein degradation, (2,5-Dioxopyrrolidin-1-yl) derivatives have shown promise. Although not the exact compound , closely related derivatives have been shown to selectively and dose-dependently degrade specific proteins like KRAS G12D/V and MDM2, suppressing their signaling pathways without non-specific cytotoxic effects . This suggests that the compound may also have applications in this field.

Drug Development and Safety Profile

The compound has demonstrated high metabolic stability on human liver microsomes and negligible hepatotoxicity. It also exhibits relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 compared to reference compounds . These properties make it an interesting candidate for further preclinical development in drug design.

Synthesis and Chemical Applications

The synthesis process of this compound involves the reduction of commercially available nitriles using solid LiAlH4 as a reductive agent. This method could be applied in various chemical synthesis applications where the compound serves as an intermediate or a reagent .

Molecular Formula and Weight

For scientific research that requires precise calculation of molecular interactions, the molecular formula of C19H24N2O5 and molecular weight of 360.4 g/mol are critical. This information is essential for dosage calculations in pharmacological studies and for the synthesis of related compounds.

Commercial Availability

The compound’s availability from commercial sources like Benchchem and Smolecule indicates its relevance and demand in scientific research. Researchers can readily purchase it for their studies, which facilitates its application in various fields of research.

Mechanism of Action

Target of Action

The primary target of this compound is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions including muscle contraction, neurotransmitter release, and gene expression.

Mode of Action

The compound interacts with its targets by inhibiting the calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition results in a decrease in calcium influx into cells, which can affect various cellular processes that rely on calcium as a signaling molecule.

Pharmacokinetics

The compound has demonstrated high metabolic stability on human liver microsomes . It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have good bioavailability and a favorable safety profile.

Result of Action

The compound has shown potent anticonvulsant activity in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . It also proved effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Safety and Hazards

The safety profile of this compound has been studied in the context of its use as an anticonvulsant. It has shown an acceptable safety profile . However, like all chemicals, it should be handled with care, following appropriate safety guidelines.

Future Directions

The compound has shown promising results in preclinical studies, particularly for its anticonvulsant properties . Future research will likely focus on further understanding its mechanism of action and optimizing its synthesis for potential therapeutic applications.

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5/c22-16(11-10-15-7-3-1-4-8-15)20-14-6-2-5-9-19(25)26-21-17(23)12-13-18(21)24/h1,3-4,7-8H,2,5-6,9-14H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMHGRWWBXTZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398831 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |

CAS RN |

334616-48-7 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 6-[(1-oxo-3-phenylpropyl)amino]hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334616-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-(3-phenylpropanoylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.